molecular formula C13H13N3O5 B5553254 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,5-dimethoxybenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,5-dimethoxybenzamide

Cat. No. B5553254
M. Wt: 291.26 g/mol
InChI Key: DZARVNWUFNKKJZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit significant biological and pharmacological properties. The chemical structure and properties of such compounds have been a subject of extensive research due to their potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions such as condensation, cyclization, and functional group transformations. For example, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine (Huang et al., 2020).

Molecular Structure Analysis

Molecular structure determination is essential for understanding the chemical and biological properties of a compound. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations are commonly employed. For instance, the crystal structure of a related compound was determined using X-ray diffraction, revealing its belonging to the tetragonal system (Huang et al., 2020).

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARVNWUFNKKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CNC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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